molecular formula C12H13NO3 B14321706 7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one CAS No. 105567-75-7

7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one

Cat. No.: B14321706
CAS No.: 105567-75-7
M. Wt: 219.24 g/mol
InChI Key: LMHJJCKZAQJEOU-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one is a chemical compound known for its unique structural properties and diverse applications in various fields. This compound belongs to the class of benzopyran derivatives, which are known for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-hydroxycoumarin with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzopyran derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxymethyl group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the dimethylamino and hydroxymethyl groups in 7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

105567-75-7

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

7-(dimethylamino)-4-(hydroxymethyl)chromen-2-one

InChI

InChI=1S/C12H13NO3/c1-13(2)9-3-4-10-8(7-14)5-12(15)16-11(10)6-9/h3-6,14H,7H2,1-2H3

InChI Key

LMHJJCKZAQJEOU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CO

Origin of Product

United States

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